5-Cyano-2-methylbenzyl bromide
Overview
Description
5-Cyano-2-methylbenzyl bromide is a chemical compound that has been widely researched for its potential applications in the field of organic synthesis. It is a colorless liquid that is soluble in many organic solvents and is commonly used as a reagent in chemical reactions.
Mechanism Of Action
The mechanism of action of 5-Cyano-2-methylbenzyl bromide is not well understood. However, it is believed to act as an electrophile in many reactions, reacting with nucleophiles such as amines and alcohols. It can also undergo reduction to form the corresponding benzyl alcohol.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-Cyano-2-methylbenzyl bromide. However, it is known to be a toxic and irritant compound, and precautions should be taken when handling it.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Cyano-2-methylbenzyl bromide in lab experiments is its high reactivity, which makes it a useful reagent in many reactions. However, its toxicity and irritant properties can make it challenging to handle, and precautions should be taken to ensure the safety of researchers.
Future Directions
There are many potential future directions for research on 5-Cyano-2-methylbenzyl bromide. One area of interest is the synthesis of new heterocyclic compounds using this reagent. Additionally, further research could be conducted to better understand the mechanism of action and the biochemical and physiological effects of this compound. Finally, investigations into the potential applications of 5-Cyano-2-methylbenzyl bromide in the pharmaceutical industry could also be explored.
Conclusion:
In conclusion, 5-Cyano-2-methylbenzyl bromide is a chemical compound that has been extensively studied for its potential applications in organic synthesis. Its high reactivity makes it a useful reagent in many reactions, but precautions should be taken to ensure the safety of researchers. Future research could explore new synthesis methods, investigate the mechanism of action and the biochemical and physiological effects of this compound, and explore its potential applications in the pharmaceutical industry.
Scientific Research Applications
5-Cyano-2-methylbenzyl bromide has been extensively studied for its applications in organic synthesis. It is commonly used as a reagent in reactions such as nucleophilic substitution, reduction, and oxidation. It has also been used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
properties
IUPAC Name |
3-(bromomethyl)-4-methylbenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSZQPBPHWFIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289595 | |
Record name | 3-(Bromomethyl)-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-methylbenzonitrile | |
CAS RN |
69113-55-9 | |
Record name | 3-(Bromomethyl)-4-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69113-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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